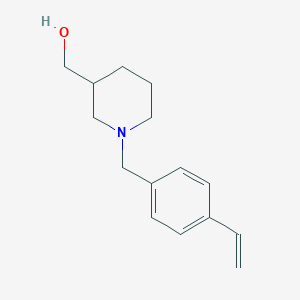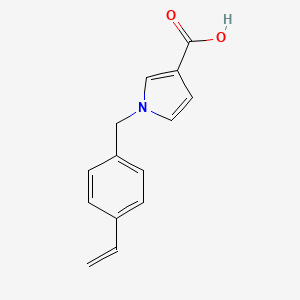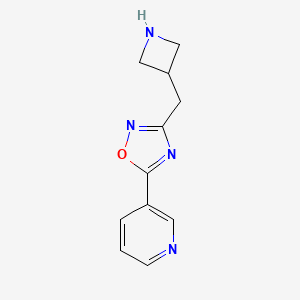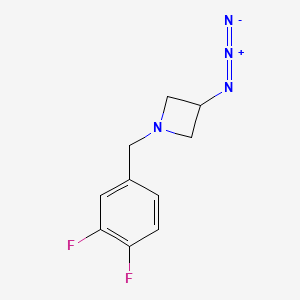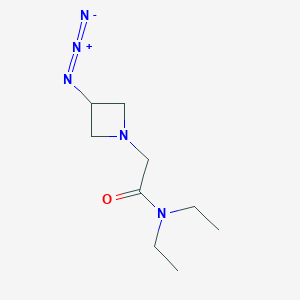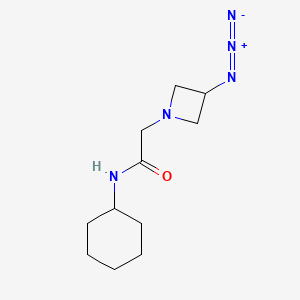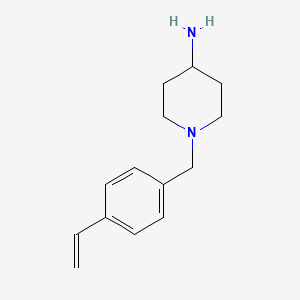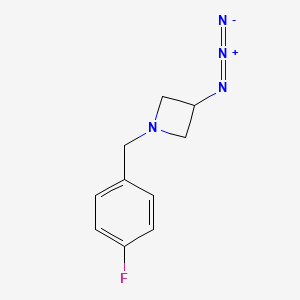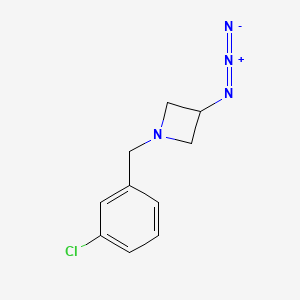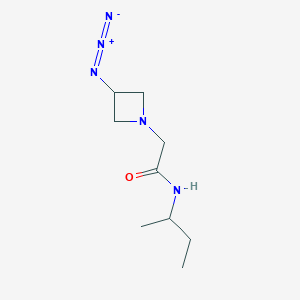
1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
“1-(Azidomethyl)-2-(trifluoromethoxy)benzene” is a benzene derivative that contains an azidomethyl (-CH2N3) group at the 1-position and a trifluoromethoxy (-OCF3) group at the 2-position. The azide group is a functional group known for its high reactivity, particularly in click reactions . The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, with the azidomethyl and trifluoromethoxy groups attached. The electron-withdrawing nature of these groups would likely result in an electron-deficient benzene ring .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, a type of chemical reaction characterized by its efficiency and specificity . The trifluoromethoxy group, being a strong electron-withdrawing group, could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azidomethyl and trifluoromethoxy groups. For instance, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity .Applications De Recherche Scientifique
Improved Synthetic Methods
- The development of safer, more efficient synthetic processes for azide derivatives of trifluoromethylated benzene compounds has been achieved. One study focused on producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene with improved yield and safety by optimizing batch and microflow azide processes, minimizing the formation of hazardous by-products (Kopach et al., 2009).
Nucleophilic Trifluoromethoxylation
- Research on nucleophilic trifluoromethoxylation has led to the development of effective methods for forming trifluoromethyl ethers, using trifluoromethoxide sources for SN2 reactions. This expands the toolbox for introducing trifluoromethoxy groups into aromatic compounds, enhancing their properties for further applications (Duran-Camacho et al., 2021).
Corrosion Inhibition
- The synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethyl benzene derivatives, including 1-(azidomethyl)benzene, has been shown to produce compounds with potential inhibitory activity against the acidic corrosion of steels. This signifies the role of such compounds in developing new materials with enhanced corrosion resistance (Negrón-Silva et al., 2013).
Synthetic Building Blocks
- The trifluoromethoxy group is noted for imparting desirable pharmacological and biological properties. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives presents a pathway for creating new pharmaceuticals, agrochemicals, and functional materials. This underscores the importance of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene derivatives as versatile synthetic intermediates (Feng & Ngai, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(azidomethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHFBNHKGYLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



